![molecular formula C14H24ClN5 B12215569 N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-1-isopropyl-4-methyl-1H-pyrazol-3-amine](/img/structure/B12215569.png)
N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-1-isopropyl-4-methyl-1H-pyrazol-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-1-isopropyl-4-methyl-1H-pyrazol-3-amine is a complex organic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-1-isopropyl-4-methyl-1H-pyrazol-3-amine typically involves the cyclocondensation of hydrazine with appropriate carbonyl compounds. One common method includes the reaction of 1-ethyl-4-methyl-1H-pyrazole-5-carbaldehyde with 1-isopropyl-4-methyl-1H-pyrazole-3-amine under acidic or basic conditions . The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, green chemistry approaches, such as microwave-assisted synthesis and solvent-free reactions, are being explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-1-isopropyl-4-methyl-1H-pyrazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazole oxides.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyrazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or alkyl groups are introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Pyrazole oxides.
Reduction: Reduced pyrazole derivatives.
Substitution: Alkylated or halogenated pyrazole derivatives.
Scientific Research Applications
Anti-inflammatory Activity
Recent studies have demonstrated that pyrazole derivatives exhibit significant anti-inflammatory properties. The compound has been shown to inhibit key inflammatory pathways, particularly the NF-kB/AP-1 signaling pathway, with IC50 values ranging from 4.8 to 30.1 µM . This inhibition suggests that the compound may serve as a lead for developing new anti-inflammatory drugs.
Anticancer Properties
N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-1-isopropyl-4-methyl-1H-pyrazol-3-amine has shown promise in cancer research. It has been evaluated against various cancer cell lines, including MCF7 (breast cancer), SF-268 (brain cancer), and NCI-H460 (lung cancer). For instance, compounds similar to this pyrazole derivative exhibited growth inhibition with GI50 values of 3.79 µM for MCF7 cells .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Pyrazole derivatives have shown efficacy against various bacterial strains and fungi, indicating their potential as antimicrobial agents .
Case Study 1: Anti-inflammatory Effects
In a study assessing the anti-inflammatory effects of pyrazole derivatives, the compound was found to significantly reduce pro-inflammatory cytokines in vitro, supporting its potential use in treating inflammatory diseases .
Case Study 2: Anticancer Efficacy
A comparative study evaluated the cytotoxic effects of various pyrazole derivatives on lung cancer cell lines. The results indicated that this specific compound exhibited one of the highest levels of cytotoxicity against NCI-H460 cells, highlighting its potential as a therapeutic agent in oncology .
Mechanism of Action
The mechanism of action of N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-1-isopropyl-4-methyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s pyrazole rings can form hydrogen bonds and π-π interactions with target molecules, leading to modulation of their activity. This interaction can result in various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 1-ethyl-4-methyl-1H-pyrazole-5-carbaldehyde
- 1-isopropyl-4-methyl-1H-pyrazole-3-amine
- 3,5-dimethyl-1H-pyrazole
Uniqueness
N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-1-isopropyl-4-methyl-1H-pyrazol-3-amine is unique due to its dual pyrazole structure, which imparts distinct chemical and biological properties.
Biological Activity
N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-1-isopropyl-4-methyl-1H-pyrazol-3-amine, with CAS number 1856044-14-8, is a compound of interest in medicinal chemistry due to its potential biological activities. This article discusses its biological activity, focusing on its mechanisms, effects on various cell lines, and relevant research findings.
- Molecular Formula : C14H24ClN5
- Molecular Weight : 297.83 g/mol
- CAS Number : 1856044-14-8
Research indicates that pyrazole derivatives, including this compound, exhibit various biological activities primarily through their interactions with specific biological targets. The following mechanisms have been identified:
- Inhibition of Enzymatic Activity : Some pyrazole derivatives have shown potential as inhibitors of key enzymes involved in inflammatory processes and cancer progression, such as p38 MAPK and COX enzymes .
- Cell Cycle Arrest : Certain studies suggest that compounds similar to this compound can induce cell cycle arrest in cancer cells, leading to decreased proliferation .
- Induction of Apoptosis : Evidence points to the ability of pyrazole derivatives to trigger apoptotic pathways in various cancer cell lines, contributing to their anticancer properties .
Biological Activity Data
The following table summarizes the biological activities reported for this compound and related compounds:
Activity | Cell Line | IC50 (µM) | Reference |
---|---|---|---|
Cytotoxicity | MCF7 | 3.79 | |
Cytotoxicity | SF268 | 12.50 | |
Cytotoxicity | NCI-H460 | 42.30 | |
Inhibition of p38 MAPK | SW1353 | 53 | |
Inhibition of IL production | SW1353 | 820 |
Case Study 1: Anticancer Activity
In a study evaluating the anticancer properties of N-(pyrazolyl) derivatives, researchers found that compounds with similar structures exhibited significant cytotoxic effects against various cancer cell lines, including MCF7 and NCI-H460. The study highlighted the role of these compounds in inducing apoptosis and inhibiting cell proliferation through specific molecular pathways.
Case Study 2: Anti-inflammatory Effects
Another investigation focused on the anti-inflammatory potential of pyrazole derivatives. The study demonstrated that certain compounds could inhibit the production of pro-inflammatory cytokines in human chondro-sarcoma cells, suggesting a therapeutic application for inflammatory diseases.
Properties
Molecular Formula |
C14H24ClN5 |
---|---|
Molecular Weight |
297.83 g/mol |
IUPAC Name |
N-[(2-ethyl-4-methylpyrazol-3-yl)methyl]-4-methyl-1-propan-2-ylpyrazol-3-amine;hydrochloride |
InChI |
InChI=1S/C14H23N5.ClH/c1-6-18-13(11(4)7-16-18)8-15-14-12(5)9-19(17-14)10(2)3;/h7,9-10H,6,8H2,1-5H3,(H,15,17);1H |
InChI Key |
PVGZTTNSNOAAIJ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C=N1)C)CNC2=NN(C=C2C)C(C)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.